molecular formula C22H27N3O5S2 B2996167 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 933214-21-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No. B2996167
CAS RN: 933214-21-2
M. Wt: 477.59
InChI Key: LFMDKNPINAHYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research into the synthesis and evaluation of compounds with similar structures has shown significant potential in antitumor activity. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity against a wide range of human tumor cell lines. These studies highlight the importance of such compounds in the development of new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocyclic Compounds

The compound's structure is indicative of its use in synthesizing a variety of heterocyclic compounds. For example, compounds synthesized from similar structures have been analyzed for their crystal structures, showing interesting molecular arrangements that could be pivotal in the design of molecules with specific properties (Ismailova et al., 2014).

Pharmacological Scaffold

The presence of a 1,3,4-thiadiazole core in similar compounds has been used as a pharmacological scaffold in medicinal chemistry, indicating the potential of our compound in drug discovery and development. This core structure is instrumental in designing compounds with varied biological activities, including DNA protective ability and antimicrobial activity against specific pathogens (Gür et al., 2020).

Synthetic Chemistry Applications

The acetamide moiety, a feature of our compound, is a common functional group in many natural and pharmaceutical products. Research into similar compounds has led to the development of new reagents that act as simple equivalents of N-acetamide nucleophiles. These reagents facilitate the synthesis of substituted products with potential applications in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the activation of downstream signaling pathways, thereby modulating the physiological processes controlled by MRGX2.

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-4-5-13-25-17-10-6-7-12-19(17)32(27,28)24-22(25)31-15-20(26)23-14-16-9-8-11-18(29-2)21(16)30-3/h6-12H,4-5,13-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDKNPINAHYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide

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